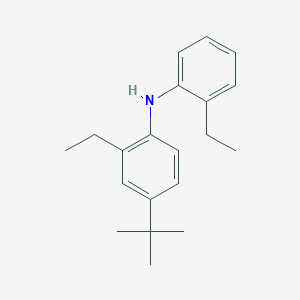
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is an organic compound with the molecular formula C19H23N It is a derivative of aniline, featuring tert-butyl and ethyl substituents on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline typically involves the reaction of 4-tert-butylaniline with 2-ethylphenylamine under specific conditions. One common method includes:
Starting Materials: 4-tert-butylaniline and 2-ethylphenylamine.
Solvent: Toluene is often used as a solvent.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) may be employed.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
4-tert-Butylaniline: A simpler derivative with only a tert-butyl group.
2-Ethylaniline: Contains an ethyl group on the aromatic ring.
N-Phenyl-2-ethylamine: Similar structure but lacks the tert-butyl group.
Uniqueness
4-tert-Butyl-2-ethyl-N-(2-ethylphenyl)aniline is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
113644-15-8 |
|---|---|
分子式 |
C20H27N |
分子量 |
281.4 g/mol |
IUPAC 名称 |
4-tert-butyl-2-ethyl-N-(2-ethylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-6-15-10-8-9-11-18(15)21-19-13-12-17(20(3,4)5)14-16(19)7-2/h8-14,21H,6-7H2,1-5H3 |
InChI 键 |
OWDDMOLXUHLNKQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC2=C(C=C(C=C2)C(C)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


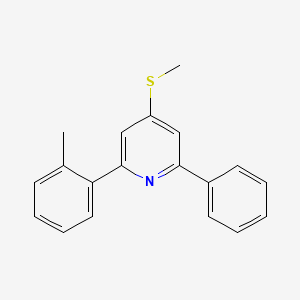


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
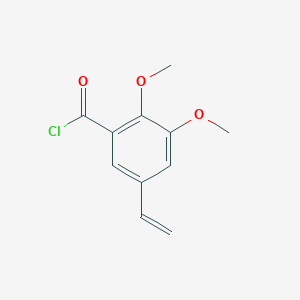


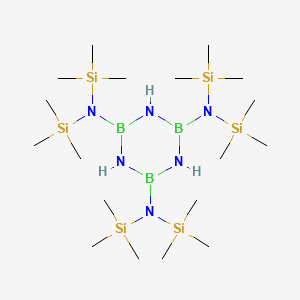
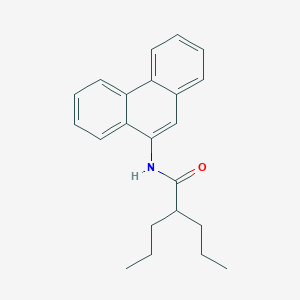
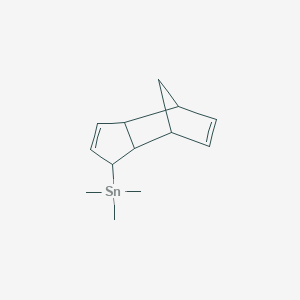
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
